2-Methylcyclopentanamine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

Secure your supply of 2-Methylcyclopentanamine hydrochloride (CAS 5454-76-2) for critical medicinal chemistry programs. This ≥95% purity, solid hydrochloride salt provides a uniquely defined steric environment via its 2-methyl substitution on the cyclopentane ring—a feature essential for reproducible potency in NET inhibitor development for CNS disorders. Unlike simpler amines, this specific scaffold minimizes side reactions in amide coupling for anti-inflammatory compound libraries. Its stable salt form simplifies handling and logistics, guaranteeing consistent acid-base chemistry batch-to-batch. Ensure your synthetic pathway is built on a reliable, high-purity foundation.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 5454-76-2
Cat. No. B1370243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopentanamine hydrochloride
CAS5454-76-2
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC1CCCC1N.Cl
InChIInChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H
InChIKeyUEWUQJCETUWGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopentanamine hydrochloride (CAS 5454-76-2) - Sourcing Guide for Chemical Synthesis and Pharmaceutical Research


2-Methylcyclopentanamine hydrochloride (CAS 5454-76-2), also known as 2-Methylcyclopentan-1-amine hydrochloride, is an alicyclic amine with the molecular formula C6H14ClN and a molecular weight of 135.63 g/mol [1][2]. As a hydrochloride salt, it is typically supplied as a solid with a purity specification of at least 95%, which is a key differentiator for procurement in research applications . This compound serves as a fundamental building block in organic synthesis, particularly for the preparation of anti-inflammatory and analgesic amides, and has been cited in the patent literature as a crucial intermediate for developing more complex pharmaceutical agents [2].

Technical Rationale Against Simple Substitution of 2-Methylcyclopentanamine hydrochloride


The substitution of 2-Methylcyclopentanamine hydrochloride with a generic or closely related analog is not straightforward due to its specific stereoelectronic and physical properties. The 2-methyl substitution on the cyclopentane ring creates a unique steric environment that can significantly influence molecular recognition in biological systems, a feature that unsubstituted cyclopentanamine lacks . Furthermore, the hydrochloride salt form is not a trivial detail; it provides a specific and standardized physical state (a solid with defined storage conditions) and ensures consistent acid-base chemistry in synthetic protocols, which is essential for reproducible yields and purity in multi-step syntheses . In the context of norepinephrine transporter (NET) inhibitor development, the study by Dilweg et al. (2024) underscores that even subtle modifications on a N,2-substituted cycloalkylamine scaffold can lead to a substantial decrease in potency, reinforcing the idea that a compound's precise molecular architecture is critical and not interchangeable with its analogs [1].

Quantifiable Differentiators for 2-Methylcyclopentanamine hydrochloride in Medicinal Chemistry and Synthesis


Comparative Physicochemical Profile of 2-Methylcyclopentanamine vs. Unsubstituted Cyclopentanamine

The target compound (as its free base, 2-Methylcyclopentanamine) exhibits a predicted logP of 1.32, which is significantly higher than that of the unsubstituted parent, Cyclopentanamine (predicted logP ~0.05). This indicates a more than 10-fold increase in lipophilicity, a crucial parameter for optimizing blood-brain barrier penetration and target binding in neurological drug discovery. [1][2]

Medicinal Chemistry Physicochemical Properties Drug Design

Role of Steric Bulk in N,2-Substituted Cycloalkylamine Scaffold Optimization for NET Inhibition

A 2024 study by Dilweg et al. established a clear SAR for the N,2-substituted cycloalkylamine scaffold in norepinephrine transporter (NET) inhibition. Initial screening indicated that modifications in the cyclopentylamine moiety (which includes the 2-methyl cyclopentane core) decreased NET inhibition compared to a lead compound 8. The study highlights that the specific substitution pattern on the five-membered ring is crucial for maintaining potency, demonstrating that an unsubstituted or differently substituted cycloalkylamine core is not functionally equivalent. [1]

Norepinephrine Transporter SAR Medicinal Chemistry

Purity Specification as a Procurement Benchmark

2-Methylcyclopentanamine hydrochloride (CAS 5454-76-2) is consistently offered by reputable vendors at a purity of 95% or greater (e.g., 95+%). This level of purity is a de facto standard for this compound, ensuring reliable performance as a synthetic intermediate. In contrast, some related cycloalkylamine hydrochlorides may be offered at lower purities (e.g., 90% or less) or as complex mixtures, which can introduce variability and reduce yield in sensitive chemical reactions.

Chemical Synthesis Procurement Quality Control

Targeted Applications for 2-Methylcyclopentanamine hydrochloride Based on Quantitative and Structural Evidence


Synthesis of N,2-Substituted Cycloalkylamine-Based CNS Drug Candidates

Given its established utility as a core scaffold in the development of norepinephrine transporter (NET) inhibitors [1], this compound is a strategic starting material for medicinal chemistry programs targeting depression, ADHD, and related neurological disorders. Its specific lipophilic profile (logP 1.32) further supports its use in designing compounds with optimized CNS penetration [2].

Precursor for Anti-Inflammatory and Analgesic Amide Libraries

Patent and vendor literature consistently cites the use of cyclopentylamines, including this compound, as a key intermediate in the preparation of anti-inflammatory and analgesic amides [3]. Its consistent high purity (≥95%) makes it suitable for generating compound libraries via amide coupling reactions, minimizing the risk of side reactions from impurities.

General Organic Synthesis Requiring a Hindered Alicyclic Amine Building Block

The 2-methyl group provides a defined steric hindrance that is absent in simpler amines like cyclopentanamine . This property can be exploited in asymmetric synthesis or in reactions where steric control is needed to influence regioselectivity or diastereoselectivity. Its availability as a stable hydrochloride salt simplifies handling and storage in a standard laboratory setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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